N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
“N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a complex organic compound. It contains a benzyl group, a nitro group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . It’s often used as an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic and amidation reactions . For example, the Miyaura borylation and sulfonylation reactions have been used to synthesize similar compounds . The structure of the synthesized compound can be characterized by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction and density functional theory (DFT) . These techniques can provide information about the crystallographic and conformational structure of the compound .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For example, its solubility can be determined using solubility tests, and its melting point and boiling point can be determined using thermal analysis techniques .Scientific Research Applications
Molecular Structure and Vibrational Properties
- Synthesis and Structural Characterization : N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and related compounds have been synthesized and their structures characterized using spectroscopic methods like FT-IR, 1H NMR, 13C NMR, and MS. Single crystal X-ray diffraction confirmed their structures, and DFT calculations were performed for comparative analysis of spectroscopic data, geometrical parameters, and molecular electrostatic potential. These studies provide a foundation for understanding the physical and chemical properties of these compounds (Wu et al., 2021).
Fluorescence Probes and Sensing Applications
- Hydrogen Peroxide Vapor Detection : The boron ester functionality in compounds like this compound has been utilized in designing fluorescence probes for the detection of hydrogen peroxide vapor, a signature compound of peroxide-based explosives. The rapid deboronation velocity in response to H2O2 vapor and the high sensitivity of detection (as low as 4.1 parts per trillion) make these compounds promising for explosive detection and safety applications (Fu et al., 2016).
Boronate-Based Fluorescence Probes
- Detection of Reactive Oxygen Species : Boronate-based fluorescence probes, including derivatives of this compound, have been synthesized for the detection of reactive oxygen species like hydrogen peroxide. These probes demonstrate varied fluorescence responses ("Off–On" or decrease in fluorescence intensity) towards H2O2, highlighting the role of electron-withdrawing or donating groups in these systems (Lampard et al., 2018).
Solar Cell Applications
- Hole Transporting Materials : Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl moiety have been synthesized and evaluated as hole transporting materials in perovskite solar cells. These compounds, linked with diketopyrrolopyrrole or benzodithiophene moieties, exhibited better thermal stability than conventional materials and good hole extraction ability, demonstrating their potential for improving the efficiency and stability of perovskite solar cells (Liu et al., 2016).
Future Directions
The future directions for the study of this compound could include further investigation of its synthesis, characterization, and potential applications. For example, it could be used as an intermediate in the synthesis of other compounds, or it could be studied for its potential applications in various fields such as medicine and biology .
Mechanism of Action
Target of Action
It is commonly used in organic synthesis for metal-catalyzed coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki coupling . This is a type of palladium-catalyzed cross coupling reaction that allows for the formation of carbon-carbon bonds. The boronic acid or boronate ester present in the compound provides the necessary organoboron reagent for the reaction .
Biochemical Pathways
The compound is involved in the Suzuki coupling pathway, which is a significant method in organic synthesis for creating biaryl compounds . The downstream effects of this pathway can lead to the synthesis of various organic compounds, including aromatic ethers .
Pharmacokinetics
Given its use in organic synthesis, it is likely that these properties would be influenced by factors such as the reaction conditions and the presence of other compounds .
Result of Action
The primary result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki coupling reaction . This can lead to the synthesis of a wide range of organic compounds, particularly aromatic ethers .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a palladium catalyst, and the presence of other compounds in the reaction mixture .
Properties
IUPAC Name |
N-benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-11-8-12-16(22(23)24)17(15)21-13-14-9-6-5-7-10-14/h5-12,21H,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDECCQMBNWZQTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126093 |
Source
|
Record name | Benzenemethanamine, N-[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-35-6 |
Source
|
Record name | Benzenemethanamine, N-[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, N-[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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